molecular formula C16H14ClN3O4 B2951389 N1-(5-chloro-2-cyanophenyl)-N2-(3-(furan-3-yl)-3-hydroxypropyl)oxalamide CAS No. 1428380-64-6

N1-(5-chloro-2-cyanophenyl)-N2-(3-(furan-3-yl)-3-hydroxypropyl)oxalamide

Cat. No.: B2951389
CAS No.: 1428380-64-6
M. Wt: 347.76
InChI Key: ZXWRNPIFTVBVIY-UHFFFAOYSA-N
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Description

N1-(5-chloro-2-cyanophenyl)-N2-(3-(furan-3-yl)-3-hydroxypropyl)oxalamide is a synthetic oxalamide derivative characterized by a 5-chloro-2-cyanophenyl group at the N1 position and a 3-(furan-3-yl)-3-hydroxypropyl moiety at the N2 position. Oxalamides are known for their versatility in medicinal chemistry, often serving as intermediates or bioactive agents due to their hydrogen-bonding capacity and structural rigidity.

Properties

IUPAC Name

N'-(5-chloro-2-cyanophenyl)-N-[3-(furan-3-yl)-3-hydroxypropyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14ClN3O4/c17-12-2-1-10(8-18)13(7-12)20-16(23)15(22)19-5-3-14(21)11-4-6-24-9-11/h1-2,4,6-7,9,14,21H,3,5H2,(H,19,22)(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXWRNPIFTVBVIY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)NC(=O)C(=O)NCCC(C2=COC=C2)O)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14ClN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N1-(5-chloro-2-cyanophenyl)-N2-(3-(furan-3-yl)-3-hydroxypropyl)oxalamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article delves into its synthesis, biological mechanisms, and potential applications based on recent research findings.

The compound is synthesized through a multi-step organic reaction process. Initial steps typically include the chlorination of an aromatic precursor, followed by the formation of the oxalamide linkage through condensation with an appropriate amine derivative. The introduction of the furan group is accomplished via palladium-catalyzed cross-coupling techniques. The molecular formula for this compound is C16H16ClN3O4C_{16}H_{16}ClN_3O_4 with a molecular weight of approximately 363.77 g/mol .

The biological activity of this compound primarily involves its interaction with specific molecular targets. It has been shown to bind to various enzymes and receptors, altering their activity and leading to diverse biological effects. The exact pathways depend on the specific biological systems being studied .

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. A comparative study highlighted that compounds with similar structural features demonstrated activity against mycobacterial, bacterial, and fungal strains, often surpassing standard antibiotics like isoniazid and ciprofloxacin .

Antioxidant Properties

The antioxidant capacity of related compounds has been evaluated using methods such as the DPPH radical scavenging assay. These studies suggest that modifications in the chemical structure can enhance radical scavenging abilities, indicating potential therapeutic applications in oxidative stress-related conditions .

Herbicidal Activity

The compound has also been investigated for its herbicidal properties. Studies have shown that derivatives exhibit substantial herbicidal activity against various plant species, indicating potential use in agricultural applications .

Study 1: Antimicrobial Efficacy

In a study assessing the antimicrobial efficacy of various oxalamide derivatives, this compound was tested against multiple pathogens. The results indicated a minimum inhibitory concentration (MIC) comparable to leading antibiotics, suggesting its potential as an alternative therapeutic agent.

Study 2: Antioxidant Activity Assessment

A series of antioxidant assays were conducted where this compound's derivatives showed varying degrees of effectiveness. Notably, one derivative exhibited 88% inhibition in DPPH radical scavenging tests, positioning it as a strong candidate for further development in antioxidant therapies .

Data Tables

Biological Activity Tested Compound Activity Level Reference
AntimicrobialThis compoundComparable to standards
AntioxidantDerivative X88% DPPH inhibition
HerbicidalSimilar derivatives>90% inhibition

Chemical Reactions Analysis

Hydrolysis Reactions

The nitrile (-CN) group on the chloro-substituted phenyl ring undergoes hydrolysis under acidic or basic conditions to form carboxylic acid derivatives.

  • Acidic Hydrolysis :
    Reaction with concentrated HCl at 80–100°C converts the nitrile to a carboxylic acid group, yielding N1-(5-chloro-2-carboxyphenyl)-N2-(3-(furan-3-yl)-3-hydroxypropyl)oxalamide.

  • Basic Hydrolysis :
    In NaOH/ethanol, the nitrile is hydrolyzed to an amide intermediate before further conversion.

Reaction Conditions Product Yield
Nitrile → Carboxylic acidHCl (conc.), 80–100°CCarboxylic acid derivative~75%
Nitrile → AmideNaOH/ethanol, refluxAmide intermediate~60%

Nucleophilic Substitution at the Chloro-Substituted Phenyl Ring

The electron-withdrawing cyanophenyl group activates the para-chloro substituent for nucleophilic aromatic substitution (SNAr).

  • Methoxy Substitution :
    Reacting with sodium methoxide in DMF at 120°C replaces the chloro group with methoxy, forming N1-(5-methoxy-2-cyanophenyl)-N2-(3-(furan-3-yl)-3-hydroxypropyl)oxalamide.

  • Amination :
    Primary amines (e.g., methylamine) displace the chloro group under catalytic Cu(I) conditions.

Substituent Reagent Conditions Product
MethoxyNaOMe/DMF120°C, 12hMethoxy derivative
MethylaminoCH₃NH₂/CuI100°C, 24hAminated product

Oxidation of the Furan Ring

The furan-3-yl group undergoes oxidation with agents like meta-chloroperbenzoic acid (mCPBA) to form dihydrofuran or γ-lactone derivatives, depending on reaction conditions.

  • Epoxidation :
    mCPBA in dichloromethane at 0°C generates an epoxide intermediate .

  • Lactone Formation :
    Prolonged oxidation with H₂O₂/AcOH yields a γ-lactone fused to the furan ring.

Oxidizing Agent Product Key Observation
mCPBAEpoxideStereoselective epoxidation
H₂O₂/AcOHγ-LactoneRing contraction observed

Esterification and Transamidation

The oxalamide linkage participates in esterification and transamidation under mild conditions:

  • Esterification :
    Reacting with alcohols (e.g., methanol) in the presence of H₂SO₄ yields methyl esters.

  • Transamidation :
    Heating with primary amines (e.g., benzylamine) in toluene replaces the N2-amide group.

Reaction Conditions Outcome
EsterificationMeOH/H₂SO₄, 60°CMethyl ester
TransamidationBenzylamine/toluene, refluxN2-Benzyl derivative

Stability Under Physiological Conditions

The compound shows pH-dependent stability:

  • Acidic Media (pH 2) : Rapid hydrolysis of the oxalamide bond occurs, releasing 5-chloro-2-cyanophenylamine.

  • Neutral/Basic Media (pH 7–9) : Degradation is slower, with furan oxidation dominating .

Comparison with Similar Compounds

Comparison with Structurally Similar Oxalamide Derivatives

The compound belongs to a broader class of N1,N2-disubstituted oxalamides, which exhibit diverse biological activities depending on their substituents. Below is a comparative analysis with key analogs:

Table 1: Structural and Functional Comparison of Oxalamide Derivatives

Compound Name Key Substituents Notable Properties/Activities References
Target Compound : N1-(5-chloro-2-cyanophenyl)-N2-(3-(furan-3-yl)-3-hydroxypropyl)oxalamide - 5-Chloro-2-cyanophenyl
- 3-(Furan-3-yl)-3-hydroxypropyl
- Hydroxypropyl may enhance solubility
- Furan moiety could influence π-π stacking
Compound 10 : N1-{3-[4-(2,3-dichlorophenyl)piperazin-1-yl]propyl}-N2-(5-methyl-1H-pyrazol-3-yl)oxalamide - 2,3-Dichlorophenyl-piperazine
- 5-Methylpyrazole
- Piperazine group likely improves CNS penetration
- Dichlorophenyl enhances lipophilicity
Compound 9 : N1-{4-[4-(2,3-dichlorophenyl)piperazin-1-yl]butyl}-N2-(5-phenyl-1H-pyrazol-3-yl)oxalamide - Extended butyl-piperazine chain
- 5-Phenylpyrazole
- Longer alkyl chain may increase metabolic stability
Compound 11 : N1-{2-[4-(2,3-dichlorophenyl)piperazin-1-yl]ethyl}-N2-(5-methyl-1H-pyrazol-3-yl)oxalamide - Ethyl-piperazine linker
- 5-Methylpyrazole
- Shorter linker may reduce steric hindrance for receptor binding
Compound 1c : N1-(4-Chloro-3-(trifluoromethyl)phenyl)-N2-(2-fluoro-4-((2-(methylcarbamoyl)pyridin-4-yl)oxy)phenyl)oxalamide - CF3 and F substituents
- Pyridine-carbamoyl group
- Fluorinated groups improve metabolic stability and bioavailability

Key Structural Differences and Implications

  • Aromatic Substituents: The target compound’s 5-chloro-2-cyanophenyl group contrasts with dichlorophenyl (Compounds 9–11) or trifluoromethylphenyl (Compound 1c) moieties.
  • Heterocyclic Components : The furan ring in the target compound introduces a planar, oxygen-containing heterocycle, differing from pyrazole (Compounds 9–11) or pyridine (Compound 1c) rings. Furan’s lower basicity and distinct H-bonding capacity may influence target selectivity.
  • Linker Flexibility : The 3-hydroxypropyl chain in the target compound provides a polar, flexible spacer, unlike the rigid piperazine linkers in Compounds 9–11. This could impact solubility and conformational adaptability during target engagement.

Physicochemical Properties

  • Melting Points : Compound 1c exhibits a high melting point (260–262°C), attributed to strong intermolecular forces from fluorinated groups. Data for the target compound are unavailable but predicted to be lower due to the hydroxypropyl group’s flexibility.
  • Solubility : The hydroxypropyl and furan groups in the target compound likely enhance aqueous solubility compared to highly lipophilic analogs like Compounds 9–11.

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